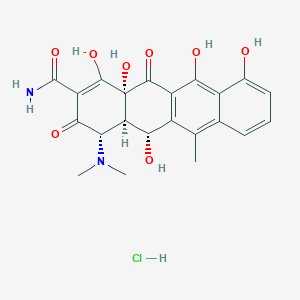
(4S,4aR,5R,12aS)-4-(Dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride
説明
(4S,4aR,5R,12aS)-4-(Dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClN2O8 and its molecular weight is 478.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4S,4aR,5R,12aS)-4-(dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride is a derivative of oxytetracycline and is primarily studied for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the tetracycline family and exhibits a complex structure characterized by multiple hydroxyl groups and a dimethylamino moiety. Its molecular formula is with a molecular weight of 428.48 g/mol. The presence of multiple functional groups contributes to its biological activity.
Antimicrobial Effects
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. A study reported that it effectively targets Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism involves interference with bacterial protein synthesis by binding to the 30S ribosomal subunit.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other tetracyclines, it binds to the bacterial ribosome.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Modulation of Immune Response : Decreasing the release of inflammatory mediators from immune cells.
科学的研究の応用
Antibiotic Research
The compound is primarily studied as an impurity of oxytetracycline. Oxytetracycline is a broad-spectrum antibiotic used to treat various bacterial infections. Understanding the impurities helps in assessing the quality and efficacy of the antibiotic formulations. Research indicates that impurities can influence the pharmacodynamics and pharmacokinetics of the primary drug .
Antimicrobial Activity
Studies have shown that certain derivatives of tetracycline compounds exhibit enhanced antimicrobial activity. The specific stereochemistry of (4S,4aR) configurations may play a role in its interaction with bacterial ribosomes . This characteristic opens avenues for developing new antibiotics with improved efficacy against resistant strains.
Pharmaceutical Formulation Development
Research has focused on the formulation aspects of compounds like (4S,4aR,5R,12aS)-4-(dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride to enhance solubility and bioavailability. The presence of this compound in formulations can affect the stability and release profiles of the active pharmaceutical ingredient (API) .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of pharmaceutical products containing this compound. Studies have been conducted to evaluate its cytotoxicity and potential adverse effects when administered alongside oxytetracycline . Such insights are vital for regulatory compliance and patient safety.
Case Study 1: Impurity Profiling in Oxytetracycline
A study published in a peer-reviewed journal analyzed the impurity profile of oxytetracycline formulations. It highlighted that (4S,4aR)-dimethylamino derivatives were among the significant impurities detected during high-performance liquid chromatography (HPLC) analysis. The study concluded that monitoring these impurities is essential for ensuring the therapeutic efficacy of antibiotic treatments.
Case Study 2: Formulation Impact on Bioavailability
Research conducted on different formulation techniques demonstrated that incorporating (4S,4aR)-dimethylamino derivatives could enhance the bioavailability of oxytetracycline in animal models. The study emphasized optimizing formulation parameters to maximize therapeutic outcomes while minimizing side effects associated with impurities .
特性
IUPAC Name |
(4S,4aR,5R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t14-,15+,17+,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNNTRUEBHYQDI-KWASCYQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1[C@@H]([C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















